1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine
Overview
Description
1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by a piperazine ring substituted with a nitro group and a pyridinylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine typically involves multiple steps. One common method includes the reaction of 4-nitro-3-(pyridin-2-ylsulfanyl)aniline with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and boronic acids for coupling reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while coupling reactions can produce biaryl compounds with enhanced biological activity .
Scientific Research Applications
1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine: Contains a morpholine ring instead of piperazine.
Uniqueness
1-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine is unique due to its specific substitution pattern and the presence of both nitro and pyridinylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(4-nitro-3-pyridin-2-ylsulfanylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-19(21)13-5-4-12(18-9-7-16-8-10-18)11-14(13)22-15-3-1-2-6-17-15/h1-6,11,16H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLQKMWETAUABR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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